(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride is a chemical compound that belongs to the benzofuran family. . This compound, in particular, is of interest due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride typically involves several steps. One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions . The methyl group is introduced at the 5-position through alkylation reactions. . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The benzofuran core can undergo oxidation to form benzofuranones or reduction to form dihydrobenzofurans.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride can be compared with other benzofuran derivatives such as 2-methyl-2,3-dihydrobenzofuran and benzothiophene derivatives . While these compounds share a similar core structure, the presence of different functional groups imparts unique reactivity and biological activities. For example, benzothiophene derivatives have shown potent anticancer activities, whereas benzofuran derivatives are more versatile in their applications .
Properties
Molecular Formula |
C10H11ClO3S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
(5-methyl-2,3-dihydro-1-benzofuran-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-7-2-3-10-8(4-7)5-9(14-10)6-15(11,12)13/h2-4,9H,5-6H2,1H3 |
InChI Key |
BPNAHPOEAJBUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.